Cevipabulin Fumarate

Description

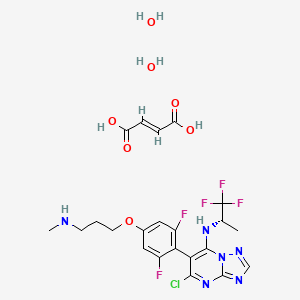

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

849550-69-2 |

|---|---|

Molecular Formula |

C22H26ClF5N6O7 |

Molecular Weight |

616.9 g/mol |

IUPAC Name |

(E)-but-2-enedioic acid;5-chloro-6-[2,6-difluoro-4-[3-(methylamino)propoxy]phenyl]-N-[(2S)-1,1,1-trifluoropropan-2-yl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine;dihydrate |

InChI |

InChI=1S/C18H18ClF5N6O.C4H4O4.2H2O/c1-9(18(22,23)24)28-16-14(15(19)29-17-26-8-27-30(16)17)13-11(20)6-10(7-12(13)21)31-5-3-4-25-2;5-3(6)1-2-4(7)8;;/h6-9,25,28H,3-5H2,1-2H3;1-2H,(H,5,6)(H,7,8);2*1H2/b;2-1+;;/t9-;;;/m0.../s1 |

InChI Key |

UUFXQPPJVCARJY-CBVSRFFLSA-N |

Isomeric SMILES |

C[C@@H](C(F)(F)F)NC1=C(C(=NC2=NC=NN12)Cl)C3=C(C=C(C=C3F)OCCCNC)F.C(=C/C(=O)O)\C(=O)O.O.O |

Canonical SMILES |

CC(C(F)(F)F)NC1=C(C(=NC2=NC=NN12)Cl)C3=C(C=C(C=C3F)OCCCNC)F.C(=CC(=O)O)C(=O)O.O.O |

Synonyms |

5-chloro-6-(2,6-difluoro-4-(3-(methylamino)propoxy)phenyl)-N-(1,1,1-trifluoropropan-2-yl)-(1,2,4)triazolo(1,5-a)pyrimidin-7-amine cevipabulin CNDR-51533 CNDR-51657 TTI-237 |

Origin of Product |

United States |

Foundational & Exploratory

TTI-237: A Comprehensive Technical Guide on its Interaction with Tubulin and Impact on Polymerization

For Researchers, Scientists, and Drug Development Professionals

Introduction

TTI-237, also known as Cevipabulin, is a novel, synthetic small molecule that has garnered significant interest in the field of oncology for its unique mechanism of action targeting the microtubule network. Unlike traditional microtubule-targeting agents, TTI-237 exhibits a dual functionality that distinguishes it from both taxanes and Vinca alkaloids. This technical guide provides an in-depth analysis of the binding of TTI-237 to tubulin and its subsequent effects on microtubule polymerization, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms.

Core Concepts: Tubulin Binding and Dual-Action Polymerization Effects

TTI-237 is a potent microtubule-active compound that uniquely combines properties of both microtubule-stabilizing and -destabilizing agents.[1][2] It is structurally distinct from other tubulin-binding agents, belonging to the triazolo[1,5-a]pyrimidine class of compounds.[3]

Tubulin Binding Characteristics

Initial studies identified that TTI-237 binds to the Vinca alkaloid binding site on the β-tubulin subunit.[4][5] This was determined through competitive binding assays where TTI-237 was shown to inhibit the binding of radiolabeled vinblastine to tubulin.[4][5] However, a groundbreaking study has revealed a second, novel binding site for TTI-237 on α-tubulin.[4] This dual-site binding is a key aspect of its complex mechanism of action. Binding to this novel α-tubulin site is reported to induce tubulin degradation.[4]

The binding affinity of TTI-237 to tubulin has been quantitatively determined, with an equilibrium dissociation constant (Kd) of 1.571 ± 0.23 μM.[4]

Concentration-Dependent Effects on Tubulin Polymerization

The most remarkable feature of TTI-237 is its concentration-dependent effect on microtubule dynamics. At low molar ratios relative to tubulin (approximately 1:30), TTI-237 enhances microtubule depolymerization.[1] Conversely, at higher molar ratios (approximately 1:4), it stabilizes tubulin aggregates, a characteristic reminiscent of taxanes.[1] This paradoxical behavior underscores the compound's unique interaction with the microtubule machinery. In vitro tubulin polymerization assays have demonstrated that, unlike vinblastine which inhibits polymerization, TTI-237 can promote tubulin polymerization in a manner similar to paclitaxel.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the activity of TTI-237.

Table 1: Tubulin Binding Affinity of TTI-237

| Parameter | Value | Method | Reference |

| Equilibrium Dissociation Constant (Kd) | 1.571 ± 0.23 μM | Microscale Thermophoresis (MST) | [4] |

Table 2: In Vitro Cytotoxicity of TTI-237 in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| SK-OV-3 | Ovarian | 24 ± 8 | [6] |

| MDA-MB-435 | Breast | 21 ± 4 | [6] |

| MDA-MB-468 | Breast | 18 ± 6 | [6] |

| LnCaP | Prostate | 22 ± 7 | [6] |

| HeLa | Cervical | 40 | [6] |

| Various Human Tumor Cell Lines | - | 18-40 | [6] |

Table 3: Cellular Effects of TTI-237 at Different Concentrations

| Concentration Range | Effect | Reference |

| 20-40 nM | Production of sub-G1 nuclei | [3][6] |

| > 50 nM | Strong G2-M phase cell cycle block | [3][6] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the interaction of TTI-237 with tubulin.

Competitive Radioligand Binding Assay

Objective: To determine if TTI-237 binds to the Vinca alkaloid binding site on tubulin.

Materials:

-

Purified tubulin heterodimers

-

[³H]vinblastine (radioligand)

-

TTI-237

-

Control compounds (e.g., unlabeled vinblastine, colchicine, paclitaxel)

-

Assay buffer (e.g., PEM buffer: 100 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.8)

-

Glass fiber filters

-

Scintillation fluid and counter

Protocol:

-

Prepare a reaction mixture containing purified tubulin in the assay buffer.

-

Add a constant concentration of [³H]vinblastine to the reaction mixture.

-

Add varying concentrations of TTI-237 or control compounds to the mixture.

-

Incubate the reaction mixtures at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Rapidly filter the reaction mixtures through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with cold assay buffer to remove non-specifically bound radioactivity.

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Plot the percentage of [³H]vinblastine binding against the logarithm of the competitor concentration to determine the inhibitory effect of TTI-237.

Turbidimetric Tubulin Polymerization Assay

Objective: To assess the effect of TTI-237 on the rate and extent of tubulin polymerization.

Materials:

-

Highly purified tubulin

-

TTI-237 at various concentrations

-

Polymerization buffer (e.g., PEM buffer with 1 mM GTP and 10% glycerol)

-

Temperature-controlled spectrophotometer with a 340 nm filter

-

96-well microplates

Protocol:

-

Prepare solutions of TTI-237 at different concentrations in the polymerization buffer.

-

On ice, add purified tubulin to the wells of a 96-well plate.

-

Add the TTI-237 solutions or a vehicle control to the wells.

-

Place the plate in a spectrophotometer pre-warmed to 37°C to initiate polymerization.

-

Monitor the change in absorbance at 340 nm over time. The increase in turbidity is proportional to the amount of microtubule polymer formed.

-

Analyze the kinetic curves to determine the effect of TTI-237 on the lag time, rate, and maximum level of polymerization.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of TTI-237 on the cell cycle distribution of cancer cells.

Materials:

-

Human cancer cell line (e.g., HeLa)

-

TTI-237

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Ethanol (for fixation)

-

RNase A

-

Propidium iodide (PI) staining solution

-

Flow cytometer

Protocol:

-

Culture HeLa cells to a desired confluency.

-

Treat the cells with various concentrations of TTI-237 or a vehicle control for a specified period (e.g., 24 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by resuspending them in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.

-

Incubate the cells in the dark at room temperature for 30 minutes.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle, as well as the sub-G1 population indicative of apoptosis.

Visualizing the Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental processes related to TTI-237's action.

Caption: TTI-237 binds to both the Vinca site on β-tubulin and a novel site on α-tubulin, leading to concentration-dependent effects on microtubule polymerization.

Caption: Workflow for the turbidimetric assay to measure TTI-237's effect on tubulin polymerization.

Caption: Cellular response to TTI-237, leading from microtubule disruption to G2/M arrest and apoptosis.

Conclusion

TTI-237 represents a paradigm-shifting molecule in the landscape of microtubule-targeting anticancer agents. Its ability to bind to a novel site on α-tubulin, in addition to the established Vinca domain on β-tubulin, and its concentration-dependent dual effects on microtubule polymerization, set it apart from existing drugs. This unique pharmacological profile suggests that TTI-237 may overcome some of the resistance mechanisms that limit the efficacy of current taxane and Vinca alkaloid-based chemotherapies. Further research into the downstream signaling consequences of its unique interaction with the microtubule cytoskeleton will be crucial for fully realizing its therapeutic potential. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the capabilities of this promising anticancer compound.

References

- 1. The microtubule-active antitumor compound TTI-237 has both paclitaxel-like and vincristine-like properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cevipabulin (TTI-237): preclinical and clinical results for a novel antimicrotubule agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. TTI-237: a novel microtubule-active compound with in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cevipabulin-tubulin complex reveals a novel agent binding site on α-tubulin with tubulin degradation effect - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to Cevipabulin Fumarate: Molecular Structure, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cevipabulin, also known as TTI-237, is a novel, synthetic, small-molecule anticancer agent that targets tubulin, a critical component of the cellular cytoskeleton. Unlike traditional microtubule-targeting agents, Cevipabulin exhibits a unique dual-mechanism of action, leading to both the promotion of atypical tubulin polymerization and the induction of tubulin degradation. This guide provides a comprehensive overview of Cevipabulin Fumarate, focusing on its molecular structure, a detailed account of its chemical synthesis, a summary of its biological activity, and in-depth experimental protocols.

Molecular Structure and Physicochemical Properties

Cevipabulin is a substituted[1][2]triazolo[1,5-a]pyrimidine derivative.[3] The active molecule is often formulated as a fumarate dihydrate salt to improve its solubility and stability.[3] this compound is a synthetic, water-soluble compound, a desirable property for pharmaceutical development.[3][4]

The core structure consists of a fused triazolopyrimidine ring system, which is substituted at various positions to confer its specific biological activity. Key structural features include a 5-chloro group, a substituted phenyl ring at the 6-position, and an N-linked (S)-1,1,1-trifluoropropan-2-yl group at the 7-position.[4]

Table 1: Physicochemical Properties of Cevipabulin and its Fumarate Salt

| Property | Cevipabulin (Active Moiety) | This compound (Dihydrate Salt) |

| Molecular Formula | C₁₈H₁₈ClF₅N₆O[4][5] | C₁₈H₁₈ClF₅N₆O·C₄H₄O₄·2H₂O (or C₂₂H₂₆ClF₅N₆O₇) |

| Molecular Weight | 464.82 g/mol [4][5] | 616.9 g/mol |

| IUPAC Name | 5-chloro-6-[2,6-difluoro-4-[3-(methylamino)propoxy]phenyl]-N-[(2S)-1,1,1-trifluoropropan-2-yl]-[1][2]triazolo[1,5-a]pyrimidin-7-amine[4] | (E)-but-2-enedioic acid;5-chloro-6-[2,6-difluoro-4-[3-(methylamino)propoxy]phenyl]-N-[(2S)-1,1,1-trifluoropropan-2-yl]-[3][1][2]triazolo[1,5-a]pyrimidin-7-amine;dihydrate[3] |

| Synonyms/Codes | TTI-237, Cevipabulinum[3][4] | TTI-237 Fumarate Dihydrate, this compound [USAN][3] |

| CAS Number | 849550-05-6[4] | 849550-69-2[3] |

Chemical Synthesis

The synthesis of Cevipabulin and its analogs is described by Zhang et al. in the Journal of Medicinal Chemistry (2007).[6] The general strategy involves the construction of the core[3][1][2]triazolo[1,5-a]pyrimidine scaffold, followed by sequential substitutions.

While the specific, step-by-step protocol from the primary literature is proprietary, a representative synthesis for this class of compounds can be outlined based on established heterocyclic chemistry principles. The synthesis of the core typically involves the cyclocondensation of 3-amino-1,2,4-triazole with a β-ketoester or a similar 1,3-dicarbonyl compound.[1] This is followed by chlorination, typically using phosphoryl chloride (POCl₃), to install the reactive chloro group at the 5- or 7-position.[1] Finally, nucleophilic aromatic substitution reactions are performed to introduce the side chains.

Caption: General synthetic workflow for Cevipabulin analogs.

Biological Activity and Mechanism of Action

Cevipabulin is a potent microtubule-targeting agent with significant antitumor activity in a variety of cancer cell lines.[7] Its mechanism of action is distinct from both taxanes and vinca alkaloids.[2]

In Vitro Cytotoxicity

Cevipabulin demonstrates potent cytotoxic effects across multiple human cancer cell lines with IC₅₀ values in the low nanomolar range.[7]

Table 2: In Vitro Cytotoxicity of Cevipabulin

| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |

| SK-OV-3 | Ovarian | 24 ± 8 | [8] |

| MDA-MB-435 | Breast | 21 ± 4 | [8] |

| MDA-MB-468 | Breast | 18 ± 6 | [8] |

| LnCaP | Prostate | 22 ± 7 | [8] |

| HeLa | Cervical | 40 | [8] |

In Vivo Antitumor Efficacy

In preclinical xenograft models, Cevipabulin shows dose-dependent antitumor activity when administered intravenously or orally.[7][8]

Table 3: In Vivo Efficacy of Cevipabulin

| Animal Model | Dosing Regimen | Outcome | Reference |

| Athymic nu/nu mice with U87-MG glioblastoma xenograft | 15 and 20 mg/kg, i.v. or p.o., every 4 days for 4 cycles | Good, dose-dependent antitumor activity | [7][8] |

Dual-Binding Mechanism of Action

X-ray crystallography and biochemical studies have revealed that Cevipabulin possesses a unique dual-binding mechanism on the αβ-tubulin heterodimer.[1][9]

-

Vinblastine Site Binding: Cevipabulin binds to the well-known vinblastine site on β-tubulin.[1][2] However, unlike vinca alkaloids which depolymerize microtubules, Cevipabulin binding at this site enhances longitudinal interactions between tubulin dimers, promoting the formation of aberrant protofilament aggregates rather than stable microtubules.[10]

-

Novel "Seventh Site" Binding: Simultaneously, Cevipabulin binds to a newly discovered site on α-tubulin, termed the "seventh site".[1][10] This binding event is responsible for a novel tubulin degradation effect.[11]

The binding at the seventh site pushes the α-T5 loop outward, which in turn makes the normally non-exchangeable GTP in the α-tubulin N-site become exchangeable.[12] This destabilizes the entire tubulin dimer, leading to its unfolding and subsequent degradation via the proteasome pathway.[1][10]

Caption: Dual-binding mechanism of Cevipabulin on tubulin.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of Cevipabulin, based on published methodologies.

Protocol: In Vitro Cytotoxicity Assay (MTT/WST-based)

This protocol describes a method for determining the IC₅₀ value of Cevipabulin in a cancer cell line.

-

Cell Seeding:

-

Culture human cancer cells (e.g., HeLa, SK-OV-3) in appropriate media supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO₂.

-

Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of media.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in culture media to achieve final concentrations ranging from 0.1 nM to 1 µM. Include a DMSO-only vehicle control.

-

Remove the old media from the 96-well plate and add 100 µL of the media containing the different drug concentrations to the respective wells.

-

Incubate the plate for 72 hours.[7]

-

-

Viability Assessment:

-

Add 10 µL of a viability reagent (e.g., WST-8 from a Cell Counting Kit-8) to each well.

-

Incubate for 1-4 hours at 37°C until a color change is apparent.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (media only).

-

Normalize the data to the vehicle control wells (defined as 100% viability).

-

Plot the percentage of cell viability against the log of the Cevipabulin concentration and fit a dose-response curve to calculate the IC₅₀ value.

-

Protocol: Immunoblotting for Tubulin Degradation

This protocol is designed to detect the reduction in α-tubulin protein levels following Cevipabulin treatment.

-

Cell Culture and Treatment:

-

Seed HeLa cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with varying concentrations of Cevipabulin (e.g., 0, 0.1, 0.5, 1.0 µM) for 16 hours.[1]

-

To confirm proteasome involvement, pre-treat a set of cells with 10 µM MG132 (a proteasome inhibitor) for 1 hour before adding Cevipabulin.[1]

-

-

Protein Extraction:

-

Wash cells twice with ice-cold PBS.

-

Lyse the cells on ice for 30 minutes using 150 µL of RIPA buffer containing a protease inhibitor cocktail.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins on a 10% SDS-polyacrylamide gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).

-

Incubate the membrane overnight at 4°C with a primary antibody against α-tubulin (e.g., 1:1000 dilution). Also, probe a separate blot or the same blot (after stripping) with a loading control antibody like GAPDH or β-actin.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash three times with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.

-

Quantify band intensity to determine the relative decrease in tubulin levels compared to the loading control.

-

Caption: Workflow for detecting Cevipabulin-induced tubulin degradation.

Conclusion

This compound is a promising anticancer agent with a well-defined molecular structure and a novel dual-acting mechanism on tubulin. Its ability to both disrupt microtubule formation and induce tubulin degradation distinguishes it from existing clinical agents and may offer an advantage against tumors with resistance to traditional antimitotics. The data and protocols presented in this guide provide a technical foundation for researchers and drug developers working with this unique compound. Further investigation into its complex mechanism and clinical potential is warranted.

References

- 1. Synthesis of Novel 7-Substituted-5-phenyl-[1,2,4]triazolo[1,5-a] Pyrimidines with Anticonvulsant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cevipabulin-tubulin complex reveals a novel agent binding site on α-tubulin with tubulin degradation effect - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 5-chloro-6-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine | CAS: 1116116-43-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 6. axonmedchem.com [axonmedchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. japsonline.com [japsonline.com]

- 10. researchgate.net [researchgate.net]

- 11. biorxiv.org [biorxiv.org]

- 12. Synthesis of Novel 7-Substituted-5-phenyl-[1,2,4]triazolo[1,5-a] Pyrimidines with Anticonvulsant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual-Edged Sword: A Technical Guide to the Discovery and Development of Cevipabulin Fumarate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cevipabulin Fumarate (formerly TTI-237) is a novel, synthetic, small-molecule anticancer agent that has garnered interest for its unique mechanism of action targeting microtubule dynamics. Unlike traditional microtubule-targeting agents that either purely stabilize or destabilize microtubules, cevipabulin exhibits a dual functionality, leading to a distinct antitumor profile. This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical development, and available clinical trial information for this compound.

Discovery and Synthesis

Cevipabulin was identified through systematic medicinal chemistry efforts aimed at discovering novel anticancer agents with a unique mechanism of tubulin inhibition.[1] It is a water-soluble compound that can be efficiently synthesized in bulk quantities.[2][3]

While a detailed, step-by-step synthesis protocol for the final fumarate salt is not publicly available, the synthesis of a key intermediate has been described. The general procedure involves the reaction of 3-amino-1,2,4-triazole with a substituted pyrimidine derivative, followed by further modifications to yield the final compound.

Mechanism of Action: A Dual-Binding Innovator

Cevipabulin's primary molecular target is tubulin, the fundamental protein subunit of microtubules. Its mechanism of action is distinguished by its ability to bind to two distinct sites on the tubulin heterodimer, leading to a cascade of events that ultimately result in cancer cell death.[4][5]

1. The Vinca Alkaloid Binding Site: Cevipabulin competes with vinblastine for binding to the vinca alkaloid site on β-tubulin.[1][6] This interaction is typically associated with microtubule destabilization.

2. A Novel Seventh Site on α-Tubulin: X-ray crystallography studies have revealed a second, novel binding site for cevipabulin on α-tubulin.[4] Binding at this "seventh site" is a key feature that differentiates cevipabulin from other microtubule inhibitors.

This dual-binding activity does not lead to simple microtubule stabilization or destabilization. Instead, it initiates a unique two-pronged attack:

-

Tubulin Degradation: The binding of cevipabulin to the seventh site on α-tubulin induces a conformational change that leads to the degradation of the tubulin heterodimer.[4][7]

-

Abnormal Protofilament Polymerization: Simultaneously, the interaction at the vinca site promotes the formation of abnormal tubulin protofilaments, which then aggregate within the cell.[5][7]

This combined effect disrupts the dynamic instability of microtubules, which is crucial for cell division, leading to a G2/M phase cell cycle arrest and subsequent apoptosis.[6]

Signaling Pathway of Cevipabulin's Action on Tubulin

Caption: Dual-binding mechanism of Cevipabulin leading to apoptosis.

Preclinical Data

In Vitro Cytotoxicity

Cevipabulin has demonstrated potent cytotoxic activity across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Cell Line | Cancer Type | IC50 (nM) |

| SK-OV-3 | Ovarian Cancer | 24 ± 8 |

| MDA-MB-435 | Breast Cancer | 21 ± 4 |

| MDA-MB-468 | Breast Cancer | 18 ± 6 |

| LnCaP | Prostate Cancer | 22 ± 7 |

| HeLa | Cervical Cancer | 40 |

Data compiled from MedChemExpress.[6]

In Vivo Efficacy

Preclinical studies in mouse xenograft models have shown significant antitumor activity of this compound when administered intravenously or orally.

| Tumor Model | Dosing Schedule | Administration | Key Findings |

| U87-MG (Human Glioblastoma) | 25 mg/kg; days 0, 7, 14 | P.O. or I.V. | Active by both oral and intravenous administration. |

| LoVo (Human Colon Adenocarcinoma) | 5, 10, 15, 20 mg/kg; every 4 days for 4 cycles | I.V. | Dose-dependent antitumor activity, with good activity at 15 and 20 mg/kg. |

Data compiled from MedChemExpress.[6]

Importantly, preclinical studies have suggested that cevipabulin is effective against tumor models that are resistant to other microtubule-targeting agents like paclitaxel and vincristine.[2][3]

Experimental Protocols

Tubulin Polymerization Assay

-

Objective: To assess the effect of cevipabulin on the polymerization of tubulin in vitro.

-

Methodology: Purified tubulin is incubated with GTP and different concentrations of cevipabulin. The change in turbidity, which is proportional to the extent of microtubule formation, is monitored over time by measuring the absorbance at 340 nm. Paclitaxel (a microtubule stabilizer) and vinblastine (a microtubule destabilizer) are typically used as positive and negative controls, respectively.

Competition Binding Assay

-

Objective: To determine if cevipabulin binds to the vinca alkaloid binding site on tubulin.

-

Methodology: Tubulin is incubated with a radiolabeled ligand known to bind to the vinca site (e.g., [3H]vinblastine) in the presence of increasing concentrations of unlabeled cevipabulin. The amount of radiolabeled ligand bound to tubulin is then measured. A decrease in the bound radioactivity with increasing concentrations of cevipabulin indicates competition for the same binding site.

X-ray Crystallography

-

Objective: To determine the three-dimensional structure of the cevipabulin-tubulin complex and identify the binding sites.

-

Methodology: Crystals of the tubulin-cevipabulin complex are grown and then exposed to a beam of X-rays. The diffraction pattern of the X-rays is used to calculate the electron density map of the complex, which allows for the determination of the atomic structure and the precise location of cevipabulin binding.

Cytotoxicity Assay

-

Objective: To determine the concentration of cevipabulin that inhibits the growth of cancer cells by 50% (IC50).

-

Methodology: Cancer cell lines are seeded in multi-well plates and treated with a range of cevipabulin concentrations for a specified period (e.g., 72 hours). Cell viability is then assessed using a colorimetric assay, such as the MTT or SRB assay, which measures the metabolic activity or total protein content of the cells, respectively.

Experimental Workflow for Preclinical Evaluation

Caption: Workflow for the preclinical assessment of Cevipabulin.

Clinical Development

This compound entered clinical development for the treatment of advanced solid tumors.[3][8] However, detailed, publicly available results from these clinical trials are limited. Information regarding specific patient populations, objective response rates, progression-free survival, and overall survival from these studies has not been widely disseminated in peer-reviewed literature or public databases. Therefore, a comprehensive summary of the clinical efficacy and safety profile of this compound cannot be provided at this time.

Conclusion

This compound represents a fascinating departure from conventional microtubule-targeting agents. Its novel dual-binding mechanism, leading to both tubulin degradation and abnormal protofilament polymerization, underscores the potential for discovering new anticancer agents with unique modes of action. The potent preclinical in vitro and in vivo activity of cevipabulin highlights its promise as a therapeutic candidate. However, the lack of publicly available clinical trial data makes it difficult to fully assess its translational potential and future prospects in the oncology landscape. Further disclosure of clinical findings will be crucial to understanding the ultimate utility of this innovative molecule in the treatment of cancer.

References

- 1. axonmedchem.com [axonmedchem.com]

- 2. This compound | C22H26ClF5N6O7 | CID 16088020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cevipabulin (TTI-237): preclinical and clinical results for a novel antimicrotubule agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cevipabulin-tubulin complex reveals a novel agent binding site on α-tubulin with tubulin degradation effect - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cevipabulin induced abnormal tubulin protofilaments polymerization by binding to Vinblastine site and The Seventh site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. biorxiv.org [biorxiv.org]

- 8. researchgate.net [researchgate.net]

A Comprehensive Technical Guide on the Antineoplastic Activity of Cevipabulin Fumarate

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cevipabulin Fumarate, also known as TTI-237, is a novel, synthetic, small-molecule, microtubule-active agent with a unique mechanism of action that distinguishes it from classic taxanes and Vinca alkaloids.[1] It demonstrates potent antineoplastic activity across a range of tumor types, including those resistant to conventional chemotherapies.[1][2] A key characteristic of Cevipabulin is its ability to penetrate the blood-brain barrier, making it a promising candidate for the treatment of central nervous system (CNS) malignancies like glioblastoma.[3][4][5] This document provides an in-depth overview of its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its study.

Mechanism of Action

Cevipabulin exerts its anticancer effects by disrupting microtubule dynamics, which are essential for cell division.[4][6] However, its mechanism is multifaceted and distinct from other tubulin-targeting agents.

2.1 Dual-Site Binding to Tubulin: Unlike typical microtubule inhibitors, crystallographic studies have revealed that Cevipabulin simultaneously binds to two distinct sites on the αβ-tubulin heterodimer:

-

The Vinblastine Site: It competes with vinblastine for binding at the inter-dimer interface on β-tubulin.[1][7]

-

A Novel Seventh Site: It also binds to a newly identified site on α-tubulin.[7][8]

This dual-site interaction leads to a unique cascade of downstream effects.

2.2 Disruption of Microtubule Dynamics: The binding of Cevipabulin results in conflicting signals for microtubule dynamics:

-

Promotion of Tubulin Polymerization: Similar to taxanes, it can enhance the aggregation of microtubule proteins.[1][7]

-

Induction of Tubulin Degradation: Binding to the novel seventh site on α-tubulin leads to the degradation of tubulin proteins, a mechanism not observed with other microtubule stabilizers.[7][9]

-

Abnormal Protofilament Polymerization: The combined effect of binding at both sites induces the formation of abnormal linear tubulin protofilaments that cannot assemble into proper microtubules.[8]

2.3 Cellular Consequences: This profound disruption of microtubule function culminates in:

-

Mitotic Spindle Perturbations: At lower concentrations, it causes disruptions in the mitotic spindle, leading to the formation of multinuclear cells.[10]

-

G2/M Cell Cycle Arrest: At higher concentrations, it triggers a robust block in the G2/M phase of the cell cycle.[11]

-

Induction of Apoptosis: Ultimately, the sustained mitotic arrest leads to programmed cell death (apoptosis).[6][12]

Data Presentation: Antineoplastic Activity

Table 1: In Vitro Cytotoxicity of Cevipabulin (TTI-237)

This table summarizes the half-maximal inhibitory concentration (IC50) values of Cevipabulin against various human cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| SK-OV-3 | Ovarian | 24 ± 8 | [11] |

| MDA-MB-435 | Breast | 21 ± 4 | [11] |

| MDA-MB-468 | Breast | 18 ± 6 | [11] |

| LnCaP | Prostate | 22 ± 7 | [11] |

| HeLa | Cervical | 40 | [11] |

Table 2: In Vivo Efficacy in Human Tumor Xenograft Models

This table highlights the antitumor activity of Cevipabulin (TPI-287) in animal models.

| Model | Cancer Type | Treatment | Key Outcome | Reference |

| Breast Cancer Brain Metastasis (231-BR cells) | Breast Cancer | 18 mg/kg TPI-287 (i.v., days 3, 7, 11) | 55% reduction in large brain metastases (p=0.025) | [3] |

| Glioblastoma (U87-MG cells) | Glioblastoma | 15 & 20 mg/kg TTI-237 (i.v. or p.o.) | Dose-dependent antitumor activity | [11] |

| Glioblastoma Xenograft | Glioblastoma | TPI-287 + Alisertib | Significantly prolonged animal survival and reduced tumor volume vs. control | [5][12] |

Table 3: Clinical Trial Data for Cevipabulin (TPI-287)

This table presents key findings from a clinical trial of TPI-287 in combination with bevacizumab for recurrent glioblastoma (rGBM).

| Parameter | Result | 95% Confidence Interval | Reference |

| Objective Response Rate (ORR) | 60% | - | [6] |

| Disease Control Rate (DCR) | 96% | - | [6] |

| Median Progression-Free Survival (PFS) | 5.5 months | 4.1 - 8.2 months | [6] |

| Median Overall Survival (OS) | 13.4 months | 10.9 - 17.9 months | [6] |

| 6-month PFS Rate | 40% | - | [6] |

| 12-month OS Rate | 64% | - | [6] |

Experimental Protocols

Protocol: In Vitro Cytotoxicity Assay (IC50 Determination)

This protocol outlines a standard method for assessing the cytotoxic effects of Cevipabulin on cancer cell lines.

-

Cell Plating: Seed human cancer cells (e.g., HeLa, SK-OV-3) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

-

Compound Preparation: Prepare a stock solution of Cevipabulin in DMSO. Perform serial dilutions in a complete culture medium to achieve final concentrations ranging from 0.1 nM to 1 µM.

-

Treatment: Remove the overnight culture medium from the plates and add 100 µL of the medium containing the various concentrations of Cevipabulin. Include vehicle control (DMSO) wells.

-

Incubation: Incubate the plates for 72 hours at 37°C with 5% CO2.[11]

-

Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin) to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure luminescence or absorbance using a plate reader.

-

Analysis: Normalize the results to the vehicle control. Plot the percentage of cell viability against the log concentration of Cevipabulin and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol: Tubulin Degradation via Immunoblotting

This protocol is used to visualize the reduction in tubulin protein levels following treatment with Cevipabulin.

-

Cell Culture and Treatment: Plate HeLa cells and grow them to 70-80% confluency. Treat the cells with Cevipabulin (e.g., 1 µM) for a specified time course (e.g., 6, 12, 16, or 24 hours).[13] Include an untreated or vehicle-treated control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto a 10% SDS-polyacrylamide gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against α-tubulin (or β-tubulin) overnight at 4°C. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensity using densitometry software. Normalize tubulin levels to the loading control to demonstrate degradation.

Protocol: In Vivo Human Tumor Xenograft Study

This protocol describes a general workflow for evaluating the antitumor efficacy of Cevipabulin in a mouse model.

-

Animal Model: Use 6-8 week old female athymic nude mice.

-

Tumor Implantation: Subcutaneously implant 1x10^6 U87-MG human glioblastoma cells suspended in Matrigel into the flank of each mouse.[11]

-

Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 per group).

-

Treatment Administration: Administer Cevipabulin via intravenous (i.v.) or oral (p.o.) gavage at specified doses (e.g., 5, 10, 15, 20 mg/kg).[11] A typical schedule is administration every 4 days for 4 cycles.[11] The control group receives the vehicle solution.

-

Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the animals for any signs of toxicity.

-

Endpoint: The study concludes when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration.

-

Data Analysis: Euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, IHC). Calculate Tumor Growth Inhibition (TGI) and perform statistical analysis (e.g., ANOVA or t-test) to compare treatment groups with the control.

Visualizations: Workflows and Relationships

References

- 1. Cevipabulin (TTI-237): preclinical and clinical results for a novel antimicrotubule agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tapestry Pharmaceuticals, Inc. Announces Phase II Clinical Program for TPI 287 - BioSpace [biospace.com]

- 3. TPI-287, a New Taxane Family Member, Reduces the Brain Metastatic Colonization of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CNS Pharmaceuticals | TPI 287 [cnspharma.com]

- 5. Phase 1 trial of TPI 287, a microtubule stabilizing agent, in combination with bevacizumab in adults with recurrent glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. onclive.com [onclive.com]

- 7. Cevipabulin-tubulin complex reveals a novel agent binding site on α-tubulin with tubulin degradation effect - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cevipabulin induced abnormal tubulin protofilaments polymerization by binding to Vinblastine site and The Seventh site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. axonmedchem.com [axonmedchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

- 13. biorxiv.org [biorxiv.org]

In Vitro Cytotoxicity of Cevipabulin Fumarate in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cevipabulin Fumarate (formerly known as TTI-237) is a novel, orally bioavailable small molecule that exhibits potent cytotoxic activity against a range of cancer cell lines in vitro. Its unique mechanism of action, targeting microtubule dynamics through a dual-binding modality, leads to cell cycle arrest and apoptosis, making it a promising candidate for cancer therapy. This technical guide provides a comprehensive overview of the in vitro cytotoxicity of this compound, detailing its mechanism of action, summarizing key quantitative data, and providing detailed experimental protocols for its evaluation. Furthermore, this guide includes visual representations of the experimental workflow and the proposed signaling pathway to facilitate a deeper understanding of its cellular effects.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for numerous cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their critical role in mitosis makes them a well-established target for anticancer drug development[1]. This compound emerges as a distinct microtubule-active agent. Unlike traditional microtubule stabilizers or destabilizers, Cevipabulin exhibits a unique dual-binding mechanism. It interacts with the vinblastine site on β-tubulin and a novel "seventh site" on α-tubulin[2]. This dual engagement does not lead to conventional microtubule polymerization or depolymerization but rather induces abnormal tubulin protofilament polymerization, culminating in tubulin degradation[2]. This disruption of microtubule integrity triggers a cascade of cellular events, including cell cycle arrest at the G2/M phase and the induction of apoptosis, leading to cancer cell death[3].

Quantitative Cytotoxicity Data

The in vitro cytotoxic activity of this compound has been evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the drug's potency, are summarized in the table below.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| SK-OV-3 | Ovarian Cancer | 24 ± 8 | [3] |

| MDA-MB-435 | Breast Cancer | 21 ± 4 | [3] |

| MDA-MB-468 | Breast Cancer | 18 ± 6 | [3] |

| LnCaP | Prostate Cancer | 22 ± 7 | [3] |

| HeLa | Cervical Cancer | 40 | [3] |

Table 1: IC50 Values of this compound in Various Cancer Cell Lines. Data are presented as mean ± standard deviation where available.

Mechanism of Action

Cevipabulin's primary mechanism of action involves the disruption of microtubule dynamics, which subsequently leads to cell cycle arrest and apoptosis.

Interaction with Tubulin

Cevipabulin binds to two distinct sites on the tubulin heterodimer:

-

Vinblastine Site: Located on β-tubulin, this is a well-known binding site for vinca alkaloids, which typically inhibit microtubule polymerization[4][5].

-

The Seventh Site: A novel binding site located on α-tubulin. Binding to this site is associated with tubulin destabilization and subsequent degradation[2].

This dual-site binding results in a unique cellular phenotype characterized by the formation of abnormal tubulin protofilaments that aggregate within the cell, leading to the loss of functional microtubules[2].

Cell Cycle Arrest

Disruption of the mitotic spindle, a structure composed of microtubules and essential for chromosome segregation during cell division, is a direct consequence of Cevipabulin's effect on tubulin. This leads to the activation of the spindle assembly checkpoint, causing a cell cycle arrest in the G2/M phase[3].

Induction of Apoptosis

Prolonged mitotic arrest induced by microtubule-targeting agents is a potent trigger for apoptosis, or programmed cell death[6]. While the precise apoptotic signaling pathway for Cevipabulin is not yet fully elucidated, it is known to involve the activation of caspases and poly (ADP-ribose) polymerase (PARP)[7]. Based on the known mechanisms of other microtubule inhibitors that bind to the vinblastine site, the intrinsic (mitochondrial) pathway of apoptosis is likely the primary route of cell death.

Experimental Protocols

The following are detailed protocols for key in vitro assays used to characterize the cytotoxicity of this compound.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution (in a suitable solvent like DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration).

-

Incubate the plate for the desired treatment duration (e.g., 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.

Materials:

-

Cancer cell lines

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24 or 48 hours).

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells with cold PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubate for at least 30 minutes at 4°C.

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples using a flow cytometer.

-

Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed and treat cells with this compound as described for the cell cycle analysis.

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Western Blot Analysis

This technique is used to detect specific proteins in a sample, such as those involved in the cell cycle and apoptosis.

Materials:

-

Treated cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against β-tubulin, cleaved caspase-3, cleaved PARP, Bcl-2, Bax)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated cells in a suitable lysis buffer and determine the protein concentration.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

Visualizations

Experimental Workflow

Caption: Experimental workflow for assessing the in vitro cytotoxicity of this compound.

Proposed Signaling Pathway of Cevipabulin-Induced Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Conclusion

This compound demonstrates significant in vitro cytotoxicity against a variety of cancer cell lines. Its novel dual-binding mechanism of action on tubulin leads to a unique mode of microtubule disruption, resulting in G2/M phase cell cycle arrest and apoptosis. The provided experimental protocols offer a robust framework for the continued investigation of Cevipabulin's anticancer properties. Further research is warranted to fully elucidate the specific molecular players in the apoptotic signaling cascade initiated by this promising therapeutic agent. This will be crucial for identifying predictive biomarkers and developing effective combination strategies in a clinical setting.

References

- 1. Portico [access.portico.org]

- 2. Cevipabulin-tubulin complex reveals a novel agent binding site on α-tubulin with tubulin degradation effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Vinblastine induces acute, cell cycle phase-independent apoptosis in some leukemias and lymphomas and can induce acute apoptosis in others when Mcl-1 is suppressed - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Microtubules, microtubule-interfering agents and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Cevipabulin Fumarate In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vitro assays to characterize the activity of Cevipabulin Fumarate, a novel microtubule-targeting agent. The included methodologies cover the assessment of its effects on cell viability, microtubule polymerization, cell cycle progression, and apoptosis.

Mechanism of Action Overview

This compound is a synthetic, orally bioavailable small molecule that exhibits potent antitumor activity by disrupting microtubule dynamics. Its unique mechanism of action involves binding to two distinct sites on the αβ-tubulin heterodimer: the vinblastine site on β-tubulin and a novel "seventh site" on α-tubulin.[1] This dual binding leads to two primary cellular consequences:

-

Induction of Abnormal Tubulin Polymerization: Unlike classic microtubule stabilizers or destabilizers, Cevipabulin promotes the formation of abnormal tubulin protofilament aggregates.[1][2] This disrupts the normal microtubule dynamics essential for cell division and other cellular functions.

-

Tubulin Degradation: Binding to the seventh site induces a conformational change in tubulin, leading to its destabilization and subsequent degradation through the ubiquitin-proteasome pathway.[1][3]

These actions culminate in a G2/M phase cell cycle arrest and the induction of apoptosis in cancer cells.[4]

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of Cevipabulin across various cancer cell lines.

Table 1: Cytotoxicity of Cevipabulin in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Exposure Time |

| SK-OV-3 | Ovarian | 24 ± 8 | 72 hours |

| MDA-MB-435 | Breast | 21 ± 4 | 72 hours |

| MDA-MB-468 | Breast | 18 ± 6 | 72 hours |

| LnCaP | Prostate | 22 ± 7 | 72 hours |

| HeLa | Cervical | 40 | 72 hours |

Data sourced from MedChemExpress product information.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate for the desired treatment duration (e.g., 72 hours).

-

-

MTT Addition:

-

Add 10 µL of 5 mg/mL MTT solution to each well.

-

Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

-

Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well.

-

Mix gently on an orbital shaker to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

In Vitro Tubulin Aggregation Assay

This assay measures the ability of this compound to induce the aggregation of purified tubulin.

Materials:

-

Purified tubulin (>99%)

-

GTP solution (100 mM)

-

Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

This compound stock solution (in DMSO)

-

Paclitaxel (positive control for polymerization)

-

Nocodazole (negative control for polymerization)

-

96-well, half-area, clear bottom plates

-

Temperature-controlled spectrophotometer

Protocol:

-

Preparation:

-

Thaw tubulin and GTP on ice.

-

Prepare the reaction mixture on ice by diluting tubulin to a final concentration of 2 mg/mL in polymerization buffer supplemented with 1 mM GTP.

-

-

Assay Setup:

-

Pre-warm the 96-well plate and the spectrophotometer to 37°C.

-

Add the test compounds (Cevipabulin, controls) to the wells.

-

Initiate the reaction by adding the tubulin reaction mixture to the wells.

-

-

Measurement:

-

Immediately place the plate in the spectrophotometer.

-

Measure the change in absorbance (turbidity) at 340 nm every 30 seconds for 60-90 minutes at 37°C.

-

-

Data Analysis:

-

Plot the absorbance as a function of time. An increase in absorbance indicates tubulin polymerization or aggregation.

-

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution in response to this compound treatment using propidium iodide (PI) staining.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Cell Treatment:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat cells with various concentrations of this compound for a specified duration (e.g., 24 hours).

-

-

Cell Harvesting and Fixation:

-

Harvest both adherent and floating cells.

-

Wash the cells with PBS.

-

Resuspend the cell pellet in 1 mL of ice-cold PBS.

-

While vortexing gently, add the cell suspension dropwise into 4 mL of ice-cold 70% ethanol for fixation.

-

Incubate at -20°C for at least 2 hours.

-

-

Staining:

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cells with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

-

Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).

-

Apoptosis Assay by Flow Cytometry (Annexin V-FITC/PI Staining)

This protocol is for the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) double staining.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Protocol:

-

Cell Treatment:

-

Seed cells in 6-well plates and treat with this compound as described for the cell cycle analysis.

-

-

Cell Harvesting:

-

Collect both adherent and floating cells.

-

Wash the cells twice with cold PBS.

-

-

Staining:

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples by flow cytometry within one hour of staining.

-

Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

-

Visualizations

Experimental Workflows

Caption: Workflow for key in vitro assays of this compound.

Signaling Pathways

Caption: Proposed mechanism of action for this compound.

References

- 1. Cevipabulin-tubulin complex reveals a novel agent binding site on α-tubulin with tubulin degradation effect - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cevipabulin induced abnormal tubulin protofilaments polymerization by binding to Vinblastine site and The Seventh site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. G2/M Cell Cycle Arrest and Tumor Selective Apoptosis of Acute Leukemia Cells by a Promising Benzophenone Thiosemicarbazone Compound - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Determination of the Half-maximal Inhibitory Concentration (IC50) of Cevipabulin Fumarate in SK-OV-3 Ovarian Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cevipabulin (formerly TTI-237) is a novel, synthetic small molecule that functions as a microtubule-active antitumor agent.[1][2] Unlike traditional microtubule stabilizers (e.g., taxanes) or destabilizers (e.g., Vinca alkaloids), Cevipabulin exhibits a unique dual mechanism of action.[2][3] It has shown potent cytotoxic effects across a range of human tumor cell lines, including those resistant to standard chemotherapies like paclitaxel.[1][2] This application note provides a detailed protocol for determining the IC50 value of Cevipabulin Fumarate in SK-OV-3, a human ovarian adenocarcinoma cell line, using a standard colorimetric MTT assay.

Mechanism of Action of Cevipabulin

Cevipabulin exerts its antitumor effects by disrupting microtubule dynamics, which are critical for cell division. Its mechanism is multifaceted:

-

Dual Tubulin Binding: X-ray crystallography studies have revealed that Cevipabulin binds to two distinct sites on the αβ-tubulin heterodimer. It occupies the known vinblastine site on β-tubulin while also binding to a novel, previously uncharacterized site on α-tubulin.[3][4]

-

Microtubule Disruption: Although it binds to the vinblastine site, which is typically associated with microtubule depolymerization, Cevipabulin paradoxically promotes tubulin polymerization, a property more akin to taxanes.[2][5]

-

Tubulin Degradation: The binding of Cevipabulin to the novel site on α-tubulin induces a conformational change that leads to the destabilization of the tubulin protein.[4] This destabilized tubulin is subsequently targeted for degradation through a proteasome-dependent pathway.[3]

-

Cell Cycle Arrest: The disruption of microtubule function leads to mitotic spindle perturbations. At low concentrations (20-40 nM), this results in the formation of multinuclear cells, while at concentrations above 50 nM, it causes a robust G2/M phase cell cycle arrest, ultimately leading to apoptosis.[1][6][7]

Quantitative Data Summary

The cytotoxic activity of this compound against the SK-OV-3 cell line is summarized below. The IC50 value represents the concentration of the drug required to inhibit the growth of 50% of the cell population after a 72-hour incubation period.

| Cell Line | Compound | Incubation Time | IC50 Value |

| SK-OV-3 | This compound | 72 hours | 24 ± 8 nM[1] |

Experimental Protocols

This section provides a detailed methodology for determining the IC50 value of this compound in SK-OV-3 cells.

I. Materials and Reagents

-

Cell Line: SK-OV-3 (ATCC® HTB-77™), human ovarian adenocarcinoma.

-

Base Medium: McCoy's 5A Medium Modified (ATCC® 30-2007).

-

Supplements:

-

Fetal Bovine Serum (FBS), heat-inactivated (to a final concentration of 10%).

-

Penicillin-Streptomycin (100 U/mL penicillin, 100 µg/mL streptomycin).[8]

-

-

Compound: this compound, dissolved in DMSO to create a high-concentration stock solution (e.g., 10 mM) and stored at -80°C.[1]

-

Reagents for Cell Culture:

-

Trypsin-EDTA solution (0.05% Trypsin/EDTA).[9]

-

Phosphate-Buffered Saline (PBS), sterile.

-

-

Reagents for MTT Assay:

-

Equipment and Consumables:

-

Humidified incubator (37°C, 5% CO2).

-

Laminar flow hood.

-

Inverted microscope.

-

96-well flat-bottom cell culture plates.

-

Multichannel pipette.

-

Microplate reader (capable of reading absorbance at 570 nm).

-

II. Cell Culture and Maintenance

-

Thawing Cells: Thaw cryopreserved SK-OV-3 cells rapidly in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing 9 mL of complete growth medium (McCoy's 5A + 10% FBS + 1% Pen-Strep) and centrifuge.

-

Culturing: Resuspend the cell pellet in fresh complete growth medium and seed into a T-75 flask.[11]

-

Incubation: Culture the cells at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: When cells reach 70-80% confluency, wash with PBS and detach using Trypsin-EDTA.[9] Neutralize the trypsin with complete growth medium, centrifuge, and re-seed into new flasks at a density of 1-3x10⁴ cells/cm².[9]

III. Experimental Workflow for IC50 Determination (MTT Assay)

IV. Detailed Assay Protocol

-

Cell Seeding: Harvest SK-OV-3 cells in their logarithmic growth phase. Perform a cell count and adjust the cell suspension concentration. Seed 5,000 cells in 100 µL of complete growth medium per well into a 96-well plate. Include control wells containing medium only (for blank measurements).[12]

-

Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach and resume growth.

-

Drug Preparation and Treatment:

-

Prepare a series of serial dilutions of this compound in culture medium from the DMSO stock. A typical concentration range for Cevipabulin would span from 0.1 nM to 1 µM.

-

Include a "vehicle control" group treated with the same concentration of DMSO as the highest drug concentration wells.

-

Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions.

-

-

Drug Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.[1]

-

MTT Addition: Add 10-20 µL of the 5 mg/mL MTT solution to each well (including controls) and gently mix.[10][12]

-

Formazan Crystal Formation: Return the plate to the incubator for 3-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

-

Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.[10][12]

-

Absorbance Reading: Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[10] Measure the absorbance (Optical Density, OD) of each well at a wavelength of 570 nm using a microplate reader.

V. Data Analysis

-

Background Subtraction: Average the OD values from the "medium only" blank wells and subtract this value from all other readings.

-

Calculate Percent Viability: Determine the percentage of cell viability for each drug concentration using the following formula:

-

% Viability = (Corrected OD of Treated Cells / Corrected OD of Vehicle Control Cells) x 100

-

-

Generate Dose-Response Curve: Plot the percent viability against the logarithm of the drug concentration.

-

Determine IC50: Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with appropriate software (such as GraphPad Prism) to fit the dose-response curve and calculate the IC50 value. The IC50 is the concentration of Cevipabulin that results in 50% cell viability.[13]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Cevipabulin (TTI-237): preclinical and clinical results for a novel antimicrotubule agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cevipabulin-tubulin complex reveals a novel agent binding site on α-tubulin with tubulin degradation effect - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. biorxiv.org [biorxiv.org]

- 6. axonmedchem.com [axonmedchem.com]

- 7. cancer-research-network.com [cancer-research-network.com]

- 8. SKOV-3 Cell Line Spheroid Generation and Characterization for HT Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 9. SK-OV-3. Culture Collections [culturecollections.org.uk]

- 10. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 11. hoelzel-biotech.com [hoelzel-biotech.com]

- 12. MTT assay and estimation of half-maximal inhibitory concentration (IC50) values [bio-protocol.org]

- 13. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest by Cevipabulin Fumarate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cevipabulin Fumarate (formerly TTI-237) is a potent, orally bioavailable, microtubule-active antitumor agent.[1][2] It exerts its cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division, leading to cell cycle arrest and subsequent apoptosis.[2] Understanding the precise impact of Cevipabulin on the cell cycle is crucial for its development as a therapeutic agent. Flow cytometry is a powerful technique to quantify the distribution of cells in different phases of the cell cycle, providing valuable insights into the drug's mechanism of action. These application notes provide a detailed protocol for analyzing Cevipabulin-induced cell cycle arrest using propidium iodide (PI) staining and flow cytometry.

Mechanism of Action

This compound exhibits a unique dual mechanism of action targeting tubulin, the fundamental building block of microtubules. It binds to the vinblastine site on β-tubulin and a novel second site on α-tubulin.[3] This dual binding does not inhibit tubulin polymerization in the same manner as vinca alkaloids; instead, it promotes the formation of abnormal microtubule structures and ultimately leads to tubulin degradation in a proteasome-dependent manner.[3] The disruption of normal microtubule dynamics activates the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism that ensures proper chromosome segregation during mitosis.[4][5] The sustained activation of the SAC prevents cells from progressing from metaphase to anaphase, resulting in a robust arrest at the G2/M phase of the cell cycle.[2] At lower concentrations (20-40 nM), Cevipabulin can induce mitotic spindle perturbations leading to the formation of multinuclear G1 cells, while at concentrations above 50 nM, it causes a strong G2/M block.[1][2]

Data Presentation

Table 1: Representative Data of Cell Cycle Distribution in a Human Cancer Cell Line (e.g., HeLa) after 48-hour Treatment with this compound.

| Treatment Group | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |

| Vehicle Control (0 nM) | 55 | 25 | 20 | 2 |

| Cevipabulin (25 nM) | 45 | 20 | 30 | 5 |

| Cevipabulin (50 nM) | 20 | 10 | 65 | 5 |

| Cevipabulin (100 nM) | 15 | 5 | 70 | 10 |

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound

-

Cell Line Selection: Choose a cancer cell line of interest (e.g., HeLa, SK-OV-3). Culture the cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Seed the cells in 6-well plates at a density that will allow for logarithmic growth during the treatment period and ensure they do not reach confluency.

-

Drug Preparation: Prepare a stock solution of this compound in an appropriate solvent, such as DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0, 25, 50, 100 nM).

-

Treatment: Once the cells have adhered and are in the logarithmic growth phase, replace the existing medium with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

-

Incubation: Incubate the treated cells for the desired time period (e.g., 24, 48, or 72 hours).

Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol is a general guideline and may require optimization for different cell lines.

Materials:

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Trypsin-EDTA

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) Staining Solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

-

Flow cytometer

Procedure:

-

Cell Harvesting: After the treatment period, collect both the floating (potentially apoptotic) and adherent cells. To detach adherent cells, wash with PBS and add trypsin-EDTA.

-

Cell Collection and Washing: Transfer the cell suspension to a centrifuge tube and centrifuge at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with ice-cold PBS. Centrifuge again and discard the supernatant.

-

Fixation: Resuspend the cell pellet in a small volume of PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to a final concentration of approximately 70%. This step is crucial for proper fixation and permeabilization.

-

Storage: The fixed cells can be stored at -20°C for at least 24 hours before staining.

-

Staining: Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in the PI staining solution.

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark. The RNase A will degrade any double-stranded RNA, ensuring that the PI signal is specific to DNA.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Set the instrument to measure the fluorescence intensity of the PI signal. Collect data from at least 10,000 events per sample.

-

Data Analysis: Use appropriate software (e.g., FlowJo, FCS Express) to analyze the flow cytometry data. Gate the cell population to exclude debris and cell aggregates. Generate a histogram of the PI fluorescence intensity to visualize the cell cycle distribution. Quantify the percentage of cells in the G1, S, and G2/M phases based on their DNA content. The sub-G1 peak represents the apoptotic cell population.

Visualizations

Signaling Pathway of Cevipabulin-Induced G2/M Arrest

Caption: Cevipabulin-induced G2/M cell cycle arrest pathway.

Experimental Workflow for Cell Cycle Analysis

Caption: Workflow for analyzing cell cycle arrest.

References

- 1. axonmedchem.com [axonmedchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Cevipabulin-tubulin complex reveals a novel agent binding site on α-tubulin with tubulin degradation effect - PMC [pmc.ncbi.nlm.nih.gov]

- 4. G1 and G2 cell-cycle arrest following microtubule depolymerization in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Induction of Mitotic Cell Death by Overriding G2/M Checkpoint in Endometrial Cancer Cells with Non-functional p53 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: In Vitro Motility Assay with Cevipabulin-Treated Microtubules

For Researchers, Scientists, and Drug Development Professionals

Introduction

The in vitro motility assay is a powerful tool for studying the interactions between motor proteins, such as kinesin and dynein, and their cytoskeletal tracks, microtubules.[1][2] This bottom-up approach allows for the precise measurement of motor protein function under controlled biochemical conditions. A critical component of these assays is the stabilization of microtubules to prevent their spontaneous depolymerization. While taxol (paclitaxel) is the most commonly used stabilizing agent, the exploration of novel microtubule-active compounds offers new avenues for research and nanotechnology applications.[3][4]

Cevipabulin is a potent, orally active antitumor compound with a complex and unique mechanism of action on tubulin.[5] Though functionally considered a microtubule-stabilizing agent, its mechanism differs significantly from taxol.[3][6] X-ray crystallography studies have revealed that Cevipabulin binds to two distinct sites on the αβ-tubulin dimer: the vinblastine site on β-tubulin and a novel "seventh site" on α-tubulin.[7][8][9] This dual binding has a unique effect:

-